molecular formula C10H12ClNO2 B3046053 Methyl indoline-3-carboxylate hydrochloride CAS No. 1187928-23-9

Methyl indoline-3-carboxylate hydrochloride

Cat. No.: B3046053
CAS No.: 1187928-23-9
M. Wt: 213.66
InChI Key: XFCKOZFVPUTOHP-UHFFFAOYSA-N
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Description

Methyl indoline-3-carboxylate hydrochloride is a heterocyclic organic compound featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring). The methyl ester group is attached at the 3-position of the indoline scaffold, and the compound exists as a hydrochloride salt, enhancing its solubility in polar solvents.

This compound is of interest in medicinal chemistry due to the indoline moiety's prevalence in bioactive molecules. For example, indoline derivatives are explored as CD4-mimetic compounds for HIV-1 inhibition and as intermediates in synthesizing complex heterocycles .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h2-5,8,11H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCKOZFVPUTOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736849
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-23-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl indoline-3-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring.

    Carboxylation: Indoline undergoes carboxylation to introduce the carboxylate group at the 3-position, forming indoline-3-carboxylate.

    Methylation: The carboxylate group is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: Finally, the methyl indoline-3-carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of indoline are carboxylated and methylated using automated reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Methyl indoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation Products: Indoline-3-carboxylic acid derivatives.

    Reduction Products: Indoline-3-methanol or other reduced forms.

    Substitution Products: Various substituted indoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl indoline-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl indoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl indoline-3-carboxylate hydrochloride with its positional isomers and substituted derivatives, based on available

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Features Melting Point (°C) Applications
Methyl indoline-3-carboxylate HCl Not provided C₁₀H₁₂ClNO₂* 213.66 Ester at 3-position; hydrochloride salt Not reported Medicinal chemistry research
Methyl indoline-4-carboxylate HCl 341988-36-1 C₁₀H₁₂ClNO₂ 213.66 Ester at 4-position; structural isomer Not reported Synthetic intermediate
Methyl indoline-6-carboxylate HCl 141452-01-9 C₁₀H₁₂ClNO₂ 213.66 Ester at 6-position; structural isomer Not reported Not specified
Methyl 6-chlorooxoindoline-3-carboxylate 151056-78-9 C₁₀H₈ClNO₃ 225.63 Chloro and oxo substituents at 6-position Not reported Research chemical
(3S)-Pyrido[3,4-b]indole-3-carboxylate HCl 83159-19-7 C₁₃H₁₅ClN₂O₂ 266.72 Fused pyrido-indole system; chiral center Not reported Not specified
7-Methoxyindole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ 191.18 Methoxy substituent; free carboxylic acid 199–201 Synthetic building block
Key Observations:
  • Substituent Effects : Chloro and oxo groups (e.g., in 151056-78-9) increase molar mass and may alter solubility or bioactivity .
  • Salt vs. Free Acid : The hydrochloride salt form improves aqueous solubility compared to free acids like 7-methoxyindole-3-carboxylic acid .

Biological Activity

Methyl indoline-3-carboxylate hydrochloride, a derivative of indole, has garnered attention in the scientific community for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound (chemical formula: C_11H_12ClN_O_2) is recognized for its role as a precursor in synthesizing various biologically active compounds. Its structural characteristics allow it to interact with multiple biological targets, leading to significant pharmacological effects.

Target of Action
The compound primarily interacts with receptors and enzymes involved in various biochemical pathways. Its indole structure is crucial for binding affinity to these targets, influencing cellular processes.

Mode of Action
this compound exhibits its biological effects through multiple mechanisms:

  • Receptor Binding : It binds to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity
    Studies have shown that indole derivatives can induce apoptosis in cancer cells. This compound has demonstrated cytotoxic effects against various cancer cell lines, including:
    • HL60 : IC50 values indicating potent inhibitory effects.
    • HCT116 : Similar cytotoxic profiles observed.
  • Antimicrobial Properties
    The compound exhibits significant antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal properties, suggesting its potential as a therapeutic agent in infectious diseases.
  • Anti-inflammatory Effects
    By modulating inflammatory pathways, this compound may offer protective effects against chronic inflammatory conditions.
  • Neuroprotective Activity
    Some derivatives of indole are known for their ability to cross the blood-brain barrier, enhancing neuroprotective effects against oxidative stress and neurodegeneration.

Cellular Effects
The compound influences various cellular processes:

  • Affects cell signaling pathways.
  • Modulates gene expression.
  • Alters cellular metabolism through enzyme interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryModulates inflammatory responses
NeuroprotectiveProtects neurons from oxidative damage

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Cytotoxicity Studies
    In vitro experiments have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy
    Research shows that this compound has effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanistic Insights
    Investigations into the molecular mechanisms revealed that the compound interacts with specific enzymes involved in metabolic pathways, leading to altered gene expression and cellular responses .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl indoline-3-carboxylate hydrochloride?

Answer:
The synthesis typically involves esterification of indoline-3-carboxylic acid with methanol under acidic conditions (e.g., HCl gas or concentrated HCl in methanol) to form the methyl ester, followed by hydrochloride salt precipitation. Key steps include:

  • Protection/deprotection strategies for reactive amine groups in the indoline core to avoid side reactions .
  • Use of anhydrous conditions to prevent hydrolysis of the ester group during synthesis .
  • Purification via recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments and confirms ester/amine functional groups. For example, the methyl ester group shows a singlet near δ 3.8–4.0 ppm in ¹H NMR .
  • X-ray Crystallography:
    • Single-crystal analysis using SHELXL or WinGX software resolves molecular geometry and confirms stereochemistry .
  • High-Performance Liquid Chromatography (HPLC):
    • Validates purity (>95%) and detects impurities (e.g., unreacted starting materials) .

Basic: How does solubility impact experimental design for biological assays involving this compound?

Answer:

  • Solubility Profile:
    • Soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water. Prepare stock solutions in DMSO (10–50 mM) and dilute in buffered aqueous media for assays .
  • Stability Considerations:
    • Avoid prolonged exposure to basic conditions to prevent ester hydrolysis. Monitor pH in biological buffers (e.g., PBS) .

Advanced: How can hydrogen bonding patterns in the crystal structure inform drug design?

Answer:

  • Graph Set Analysis:
    • Use Etter’s formalism to classify hydrogen bonds (e.g., N–H⋯O, O–H⋯Cl) and identify supramolecular motifs (e.g., dimers, chains). For example, the hydrochloride group often forms N⁺–H⋯Cl⁻ interactions that stabilize crystal packing .
  • Impact on Bioactivity:
    • Strong intermolecular H-bonds may correlate with enhanced thermal stability, influencing solid-state formulation strategies .

Advanced: What challenges arise in resolving stereoisomers of methyl indoline-3-carboxylate derivatives?

Answer:

  • Chiral Separation Techniques:
    • Chiral Ligand-Exchange Chromatography (CLEC): Utilize chiral stationary phases (e.g., cyclodextrin derivatives) to separate enantiomers. Adjust mobile phase pH (4.0–6.0) to optimize resolution .
  • Dynamic NMR:
    • Detect hindered rotation in stereoisomers at low temperatures (e.g., –40°C) to assign configurations .

Advanced: How do crystallographic software tools (e.g., SHELX, WinGX) resolve structural ambiguities in this compound?

Answer:

  • Structure Refinement:
    • SHELXL refines anisotropic displacement parameters for non-H atoms, while WinGX visualizes electron density maps to model disorder or twinning .
  • Validation Metrics:
    • Analyze R-factors (<5%), residual density peaks (±0.3 eÅ⁻³), and Hirshfeld surfaces to confirm structural accuracy .

Advanced: How can computational methods predict the pharmacological relevance of methyl indoline-3-carboxylate derivatives?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., serotonin receptors). Focus on the indoline core’s planarity and ester group’s hydrogen-bond acceptor capacity .
  • QSAR Modeling:
    • Corrogate substituent effects (e.g., electron-withdrawing groups at C-5) with bioactivity data (e.g., IC₅₀ values) to guide synthetic optimization .

Advanced: What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Answer:

  • Cross-Validation:
    • Compare NMR-derived torsion angles with X-ray data. For example, discrepancies in dihedral angles may indicate solvent-induced conformational changes .
  • Dynamic Light Scattering (DLS):
    • Assess aggregation in solution, which may skew NMR data but not affect solid-state structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl indoline-3-carboxylate hydrochloride

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